7-(benzyloxy)-3-(2-chlorophenyl)-2,8-dimethyl-4H-chromen-4-one
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Overview
Description
The compound “7-(benzyloxy)-3-(2-chlorophenyl)-2,8-dimethyl-4H-chromen-4-one” is a derivative of chromen-4-one, which is a class of compounds known as coumarins. Coumarins are aromatic compounds often used in perfumes and as chemical precursors. They also have some biological activity, including anti-inflammatory, anti-HIV, and anti-tumor effects .
Molecular Structure Analysis
The molecular structure of this compound would include a chromen-4-one core, with a benzyloxy group at the 7-position, a 2-chlorophenyl group at the 3-position, and methyl groups at the 2 and 8 positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, chromen-4-one derivatives are known to undergo a variety of chemical reactions, including halogenation, nitration, and various types of condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic chromen-4-one core and the various substituents would likely make this compound relatively stable and moderately polar .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,8-dimethyl-7-phenylmethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClO3/c1-15-21(27-14-17-8-4-3-5-9-17)13-12-19-23(26)22(16(2)28-24(15)19)18-10-6-7-11-20(18)25/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGUZIUHLBPFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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